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Compound of Interest

Compound Name: Propyl butyrate

Cat. No.: B092370

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl butyrate, also known as propyl butanoate, is a naturally occurring ester found in a
variety of fruits such as apples, bananas, and pineapples.[1][2] It is widely utilized in the food
and beverage industry as a flavoring agent to impart a sweet, fruity aroma and taste, often
described as reminiscent of pineapple, apricot, and banana.[1][3][4] This document provides
detailed application notes and protocols for the formulation and analysis of propyl butyrate in
food and beverage products.

Properties of Propyl Butyrate

Propyl butyrate is a clear, colorless liquid with a characteristic fruity odor.[1][3] Its physical and
chemical properties are summarized in the table below.
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Property Value Reference
Chemical Formula C7H1402 [1]
Molecular Weight 130.18 g/mol [1]
Appearance Clear, colorless liquid [11[3]

Odor Sweet, fruity, pineapple-like [1114]

Taste Profile

At 20 ppm: sweet, fruity, tutti-
frutti, bubble gum, and
pineapple-like with a slight

green nuance.

[1]

Boiling Point 142-143 °C [315]

Density 0.873 g/mL at 25 °C [5]
Slightly soluble in water;

Solubility miscible with alcohol and [6]
ether.

CAS Number 105-66-8 [3]

FEMA Number 2934 [7]

Applications in Food and Beverages

Propyl butyrate is a versatile flavoring agent used to enhance the sensory profile of a wide

range of products.[3][8]

Table of Applications:
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Food/Beverage Category Application

Fruit juices, nectars, carbonated soft drinks,
Beverages .

alcoholic beverages.

] Hard candies, chewing gum, jellies, and

Confectionery )

gummies.
Baked Goods Fruit fillings for pastries, cakes, and cookies.
Dairy Products Yogurts, ice creams, and flavored milk.
Jams and Preserves To enhance the natural fruit flavor.

Typical Concentration Ranges:

Specific usage levels of propyl butyrate in food and beverages are not always publicly
available but are collected by regulatory bodies like the Flavor and Extract Manufacturers
Association (FEMA).[9] The concentration will vary significantly depending on the food matrix,
desired flavor intensity, and the presence of other flavoring compounds. As a starting point,
sensory evaluation should be conducted to determine the optimal concentration for a specific
application.

Regulatory Status

Propyl butyrate is generally recognized as safe (GRAS) for its intended use as a flavoring
agent by the U.S. Food and Drug Administration (FDA) (21 CFR 172.515).[7] The Joint
FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated propyl butyrate
and concluded that it poses no safety concern at current levels of intake when used as a
flavoring agent.[9]

Experimental Protocols

Protocol 1: Determination of Propyl Butyrate
Concentration in a Beverage using Gas
Chromatography-Mass Spectrometry (GC-MS)
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This protocol outlines a method for the quantitative analysis of propyl butyrate in a clear
beverage matrix, such as a fruit juice or soda.

Materials and Equipment:
e Gas chromatograph coupled to a mass spectrometer (GC-MS)
e Headspace autosampler
e GC column suitable for volatile compounds (e.g., DB-5ms, HP-INNOWax)
e Helium (carrier gas)
e Propyl butyrate standard (=99% purity)
 Internal standard (e.g., ethyl butyrate)
e Sodium chloride (NaCl)
o Deionized water
¢ Volumetric flasks and pipettes
e Headspace vials (20 mL) with caps and septa
Procedure:
o Standard Preparation:
o Prepare a stock solution of propyl butyrate (1000 pg/mL) in ethanol.

o Prepare a series of working standards by diluting the stock solution with deionized water in
volumetric flasks to achieve concentrations ranging from 0.1 to 10 pg/mL.

o Add a fixed concentration of the internal standard to each working standard.
e Sample Preparation:

o Degas carbonated beverage samples by sonication.
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[e]

Pipette 5 mL of the beverage sample (or diluted sample if high concentrations are
expected) into a 20 mL headspace vial.

[e]

Add 1 g of NaCl to the vial to increase the volatility of the analytes.

Add a known amount of the internal standard to the vial.

o

[¢]

Immediately seal the vial with a cap and septum.

e GC-MS Analysis:
o Headspace Parameters:
» Incubation Temperature: 80°C
= Incubation Time: 20 minutes
» [njection Volume: 1 mL

o GC Parameters (example):

Inlet Temperature: 250°C

Split Ratio: 20:1

Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 240°C
at 20°C/min (hold for 5 min).

Carrier Gas Flow (Helium): 1 mL/min

o MS Parameters:

lon Source Temperature: 230°C

Transfer Line Temperature: 250°C

lonization Mode: Electron lonization (El) at 70 eV

Scan Range: m/z 35-350
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o Data Analysis:

o ldentify the peaks for propyl butyrate and the internal standard based on their retention
times and mass spectra.

o Create a calibration curve by plotting the ratio of the peak area of propyl butyrate to the
peak area of the internal standard against the concentration of the working standards.

o Quantify the concentration of propyl butyrate in the beverage sample using the
calibration curve.

Workflow Diagram:

Sample & Standard Preparation

GC-MS Analysis Data Processing

Click to download full resolution via product page

Caption: Workflow for the quantification of propyl butyrate in beverages by GC-MS.

Protocol 2: Sensory Evaluation of Propyl Butyrate in a
Food Product

This protocol describes a triangle test, a discriminative sensory method, to determine if a
perceptible difference exists between a control product and a product formulated with propyl
butyrate.

Materials and Equipment:
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e Control food product (without propyl butyrate)

o Test food product (with a specific concentration of propyl butyrate)

e Sensory booths with controlled lighting and ventilation

« |dentical, odor-free sample containers

» Random three-digit codes for sample labeling

e Water and unsalted crackers for palate cleansing

o Ballot sheets for data collection

o A panel of 20-30 trained or consumer panelists

Procedure:

o Panelist Selection and Training (for trained panels):

o Select panelists based on their sensory acuity and ability to articulate perceptions.

o Familiarize panelists with the product type and the potential fruity notes of propyl
butyrate.

o Sample Preparation:

o Prepare both the control and test products under identical conditions.

o Portion equal amounts of each product into the sample containers.

o Label the containers with random three-digit codes.

o Triangle Test Setup:

o For each panelist, present a set of three samples. Two of the samples are identical (either
both control or both test), and one is different.
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o The order of presentation of the three samples should be randomized for each panelist.
There are six possible presentation orders (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

e Sensory Evaluation:

o

Instruct panelists to evaluate the samples from left to right.

[e]

Panelists should cleanse their palates with water and crackers between samples.

o

Ask panelists to identify the sample that is different from the other two.

Panelists record their choice on the ballot sheet.

[¢]

o Data Analysis:
o Count the number of correct identifications.

o Use a statistical table for triangle tests (based on the binomial distribution) to determine if
the number of correct identifications is statistically significant at a chosen confidence level
(e.g., p <0.05).

o If a significant difference is found, it indicates that the addition of propyl butyrate at the
tested concentration is perceptible.

Logical Relationship Diagram:
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Caption: Logical flow for determining the sensory impact of propyl butyrate using a triangle
test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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